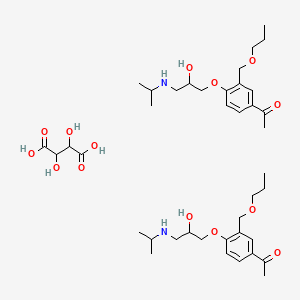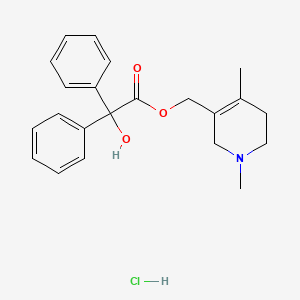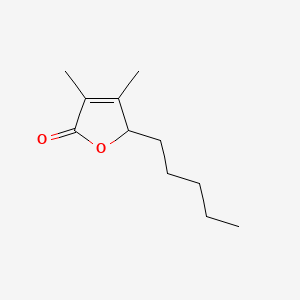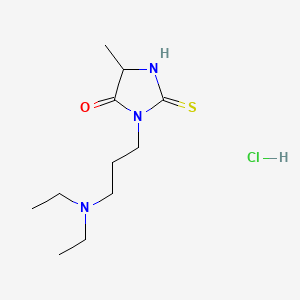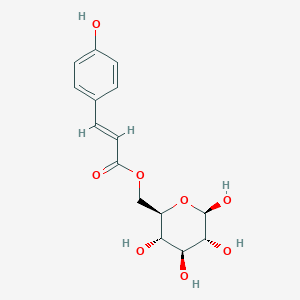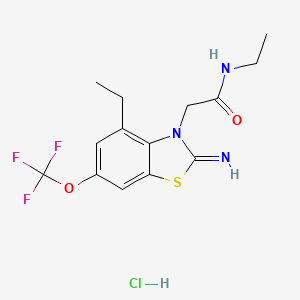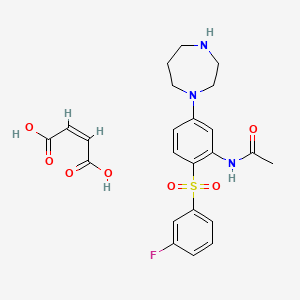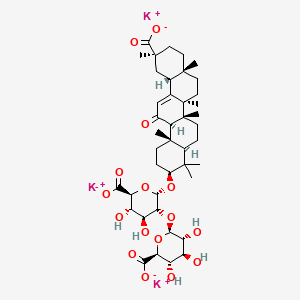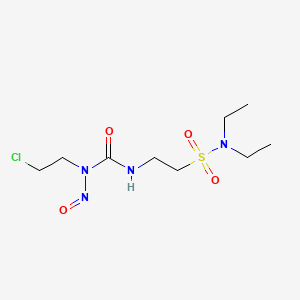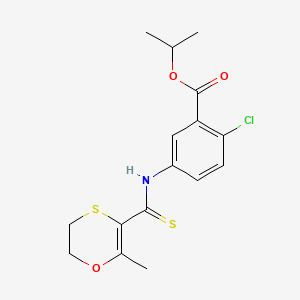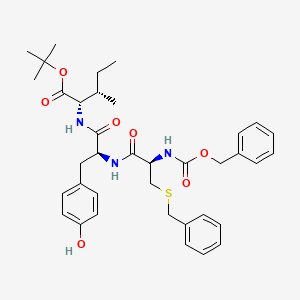
(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a peptide derivative, which means it is composed of amino acid residues linked by peptide bonds. The presence of phenylmethoxy and tert-butyl ester groups adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester typically involves multiple steps, starting from the individual amino acids. The process often includes:
Protection of Functional Groups: Protecting groups such as tert-butyl ester and phenylmethoxycarbonyl are used to prevent unwanted reactions at specific sites.
Peptide Bond Formation: The amino acids are coupled using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form peptide bonds.
Deprotection: After the peptide chain is assembled, the protecting groups are removed under specific conditions, such as acidic or basic hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve automated peptide synthesizers that can handle the repetitive nature of peptide bond formation. These machines can precisely control the addition of each amino acid, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiols.
Substitution: The phenylmethoxy group can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cysteine residue would result in the formation of a disulfide-linked dimer.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester is used as a model compound to study peptide synthesis and reactivity. Its complex structure makes it an excellent candidate for exploring new synthetic methodologies.
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate specificity. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. For example, peptides with similar structures have been investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure provides opportunities for innovation in various applications.
Mécanisme D'action
The mechanism of action of (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The phenylmethoxy and tert-butyl ester groups may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-alanine tert-butyl ester: Similar structure but with alanine instead of isoleucine.
(Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-valine tert-butyl ester: Similar structure but with valine instead of isoleucine.
Uniqueness
The uniqueness of (Phenylmethoxy)carbonylcysteinyl(phenylmethyl)-tyrosyl-isoleucine tert-butyl ester lies in its specific combination of amino acids and protecting groups. This combination can result in distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
52668-03-8 |
|---|---|
Formule moléculaire |
C37H47N3O7S |
Poids moléculaire |
677.9 g/mol |
Nom IUPAC |
tert-butyl (2S,3S)-2-[[(2S)-2-[[(2R)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C37H47N3O7S/c1-6-25(2)32(35(44)47-37(3,4)5)40-33(42)30(21-26-17-19-29(41)20-18-26)38-34(43)31(24-48-23-28-15-11-8-12-16-28)39-36(45)46-22-27-13-9-7-10-14-27/h7-20,25,30-32,41H,6,21-24H2,1-5H3,(H,38,43)(H,39,45)(H,40,42)/t25-,30-,31-,32-/m0/s1 |
Clé InChI |
BYWIJKHLRLGPGA-ACRCOBMYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CCC(C)C(C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



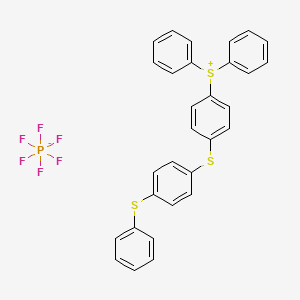
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
